4-((Thiophen-3-ylmethyl)amino)butan-2-ol
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Overview
Description
4-((Thiophen-3-ylmethyl)amino)butan-2-ol is an organic compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol typically involves the reaction of thiophene-3-carbaldehyde with 4-aminobutan-2-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-((Thiophen-3-ylmethyl)amino)butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-((Thiophen-3-ylmethyl)amino)butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino alcohol functional group allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar reactivity but different functional groups.
4-Aminobutan-2-ol: Shares the amino alcohol functional group but lacks the thiophene ring.
Thiophene-3-carboxylic acid: Contains the thiophene ring but with a carboxylic acid functional group instead of an amino alcohol.
Uniqueness
4-((Thiophen-3-ylmethyl)amino)butan-2-ol is unique due to the combination of the thiophene ring and amino alcohol functional group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
4-(thiophen-3-ylmethylamino)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-8(11)2-4-10-6-9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3 |
InChI Key |
KTKOYDLTXJJYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CSC=C1)O |
Origin of Product |
United States |
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